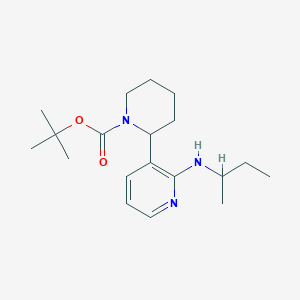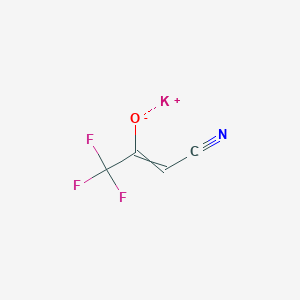
1H-Imidazole, 2-methyl-, cobalt(2+) salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-Imidazole, 2-methyl-, cobalt(2+) salt typically involves the reaction of cobalt salts with 2-methylimidazole under specific conditions. One common method is the solvothermal synthesis, where cobalt nitrate and 2-methylimidazole are dissolved in a solvent such as methanol and heated at elevated temperatures for several hours. This process results in the formation of ZIF-67 crystals .
Industrial production methods often involve similar solvothermal processes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
1H-Imidazole, 2-methyl-, cobalt(2+) salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized from Co(II) to Co(III). Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can revert Co(III) back to Co(II) using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur where the 2-methylimidazole ligands are replaced by other ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while substitution reactions can yield a variety of cobalt-ligand complexes .
科学的研究の応用
1H-Imidazole, 2-methyl-, cobalt(2+) salt has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: In industrial applications, it is used in gas storage and separation processes.
作用機序
The mechanism by which 1H-Imidazole, 2-methyl-, cobalt(2+) salt exerts its effects is primarily through its coordination chemistry. The cobalt center can interact with various substrates, facilitating catalytic reactions. In biological systems, the compound can disrupt cellular processes by interacting with biomolecules such as proteins and nucleic acids. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
1H-Imidazole, 2-methyl-, cobalt(2+) salt can be compared with other similar compounds such as:
ZIF-8: Composed of zinc ions coordinated with 2-methylimidazole.
Cobalt imidazolate frameworks: Other cobalt-based imidazolate frameworks with different imidazole derivatives.
The uniqueness of this compound lies in its combination of cobalt ions and 2-methylimidazole ligands, which impart specific properties such as high thermal stability and catalytic activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, such as high porosity and stability, make it a valuable material for research and development in fields ranging from chemistry to medicine.
特性
分子式 |
C4H6CoN2+2 |
|---|---|
分子量 |
141.04 g/mol |
IUPAC名 |
cobalt(2+);2-methyl-1H-imidazole |
InChI |
InChI=1S/C4H6N2.Co/c1-4-5-2-3-6-4;/h2-3H,1H3,(H,5,6);/q;+2 |
InChIキー |
QIAFUYTZGYRQFP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)




![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)



![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)

![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)

